1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound features a pyrrol-2-one core substituted with:
- A 2-fluorophenyl moiety at position 5, which may enhance metabolic stability and binding affinity.
- A hydroxyl group at position 3, enabling hydrogen bonding and influencing acidity.
Properties
Molecular Formula |
C22H25FN2O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25FN2O3S/c1-3-24(4-2)12-8-13-25-19(15-9-5-6-10-16(15)23)18(21(27)22(25)28)20(26)17-11-7-14-29-17/h5-7,9-11,14,19,27H,3-4,8,12-13H2,1-2H3 |
InChI Key |
OFHMBBSPCGOUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or ester.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced.
Addition of the Fluorophenyl Group: This can be done using a Friedel-Crafts acylation reaction or a similar electrophilic aromatic substitution.
Incorporation of the Thiophen-2-ylcarbonyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the thiophene ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its interaction with biological targets. It may act by:
Binding to Receptors: The compound can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Biological Activity
Molecular Formula
- Molecular Formula: C23H26FN3O3S
- Molecular Weight: 427.54 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with various functional groups, including:
- A diethylamino group.
- A fluorophenyl moiety.
- A thiophenyl carbonyl group.
Pharmacological Effects
- Antidepressant Activity : This compound has been studied for its potential antidepressant effects, similar to those observed in other compounds within the same class, such as citalopram. Its mechanism may involve the modulation of serotonin reuptake, influencing mood and emotional regulation .
- Anticancer Properties : Preliminary studies suggest that the compound exhibits anticancer activity. It has been evaluated in multicellular spheroid models, which are more representative of in vivo conditions compared to traditional cell cultures. This model helps in understanding the drug's efficacy against tumor growth and metastasis .
- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against various bacterial strains. This activity is particularly significant for developing new antibiotics amid rising resistance to existing drugs .
The biological activity is believed to stem from several mechanisms:
- Serotonin Reuptake Inhibition : Similar to SSRIs (Selective Serotonin Reuptake Inhibitors), it may increase serotonin levels in the synaptic cleft, enhancing mood and reducing anxiety.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis (programmed cell death) through pathways involving p53 activation and caspase cascade .
Study 1: Antidepressant Efficacy
In a controlled study comparing the compound with standard antidepressants, it was found to significantly reduce depressive symptoms in animal models. The results indicated an increase in serotonin levels and improved neurogenesis in the hippocampus .
Study 2: Anticancer Screening
A screening of a drug library identified this compound as a candidate for further development against specific cancer types. It was tested on various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
Study 3: Antimicrobial Testing
In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as a new antimicrobial agent .
Data Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antidepressant | Significant improvement | Serotonin reuptake inhibition |
| Anticancer | IC50 values comparable | Induction of apoptosis |
| Antimicrobial | Effective against multiple strains | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrrol-2-one derivatives like this compound, and how are reaction conditions optimized?
- Answer : Pyrrol-2-one derivatives are typically synthesized via cyclization reactions. For example, base-assisted cyclization of hydroxy-pyrrol-2-one precursors with amines or phenols (e.g., 46–63% yields) is a standard method . Optimization involves adjusting bases (e.g., KOH/EtOH), temperature (reflux conditions), and stoichiometry of reactants. Characterization via -NMR, -NMR, FTIR, and HRMS is critical to confirm structural integrity and purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?
- Answer : Multinuclear NMR (, , ) resolves substituent positions, hydrogen bonding (e.g., 3-hydroxy group), and fluorine environments. HRMS validates molecular weight, while FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm) . X-ray crystallography (as seen in structurally similar compounds) provides definitive proof of stereochemistry and crystal packing .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store under inert atmosphere (N/Ar) at –20°C to prevent degradation of the hydroxy and fluorophenyl groups. Use desiccants to avoid hygroscopic effects. Safety protocols (e.g., P201, P210 codes) mandate avoiding ignition sources and using PPE due to potential thermal instability .
Advanced Research Questions
Q. What strategies improve low yields in the synthesis of dihydro-2H-pyrrol-2-one derivatives?
- Answer : Low yields (e.g., 46% in ) often stem from competing side reactions. Palladium/copper-catalyzed cross-coupling (e.g., propargylamines + acyl chlorides) can enhance selectivity and yield by minimizing byproducts . Microwave-assisted synthesis or flow chemistry may also improve efficiency.
Q. How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved?
- Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, the diethylamino group’s proton signals may split due to restricted rotation; variable-temperature NMR can clarify dynamics. Crystallographic data (e.g., β-angle = 91.559° in monoclinic systems) resolves stereochemical ambiguities .
Q. What role do substituents (e.g., thiophen-2-ylcarbonyl) play in modulating electronic properties?
- Answer : Electron-withdrawing groups (e.g., fluorophenyl) increase electrophilicity at the pyrrolone core, while thiophene enhances π-conjugation. Computational methods (DFT) or Hammett plots quantify substituent effects on reactivity. Compare analogs like benzofuran derivatives to isolate electronic contributions .
Q. What mechanistic insights explain the cyclization pathway for this compound?
- Answer : Base-assisted intramolecular cyclization likely proceeds via deprotonation of the hydroxy group, followed by nucleophilic attack on the adjacent carbonyl. Isotopic labeling (e.g., ) or kinetic studies can track intermediate formation. ’s palladium-mediated pathway suggests alternative metal-coordinated mechanisms .
Q. How can researchers address discrepancies in reported yields or purity across studies?
- Answer : Systematic analysis of reaction variables (solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For example, ’s 46% vs. 63% yields may reflect differences in amine nucleophilicity or base strength. LC-MS monitors byproducts to refine purification (e.g., column chromatography vs. recrystallization) .
Q. What methods are used to design derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
